
2-(4-Hydroxyphenyl)-5-nitroisoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Hydroxyphenyl)-5-nitroisoindoline-1,3-dione is an organic compound that features a unique combination of a hydroxyphenyl group and a nitroisoindoline-dione structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-5-nitroisoindoline-1,3-dione typically involves the nitration of isoindoline-1,3-dione derivatives followed by the introduction of the hydroxyphenyl group. One common method includes the reaction of isoindoline-1,3-dione with nitric acid under controlled conditions to introduce the nitro group. Subsequently, the hydroxyphenyl group can be introduced through a substitution reaction using appropriate phenolic compounds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and substitution reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
2-(4-Hydroxyphenyl)-5-nitroisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the hydroxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is often used for the reduction of the nitro group.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or chlorinating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenyl derivatives.
科学研究应用
2-(4-Hydroxyphenyl)-5-nitroisoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 2-(4-Hydroxyphenyl)-5-nitroisoindoline-1,3-dione involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the nitro group can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol
- 9,9-Bis(4-hydroxyphenyl)fluorene
- Ferulic acid derivatives
Uniqueness
2-(4-Hydroxyphenyl)-5-nitroisoindoline-1,3-dione is unique due to the combination of its hydroxyphenyl and nitroisoindoline-dione structures, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C14H8N2O5 |
|---|---|
分子量 |
284.22 g/mol |
IUPAC 名称 |
2-(4-hydroxyphenyl)-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C14H8N2O5/c17-10-4-1-8(2-5-10)15-13(18)11-6-3-9(16(20)21)7-12(11)14(15)19/h1-7,17H |
InChI 键 |
WRPGJNGBYRQQJR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


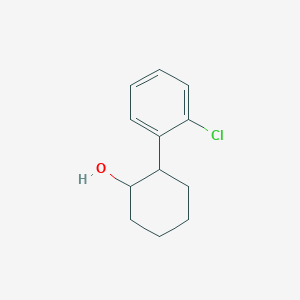
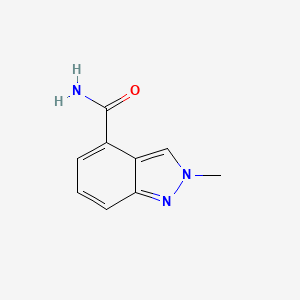
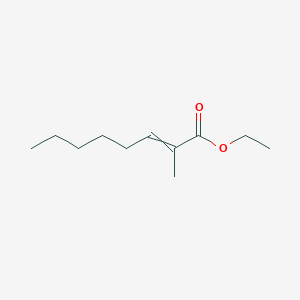
![4,4'-[Benzene-1,4-diylbis(carbonylimino)]bis(3-nitrobenzoic acid)](/img/structure/B11715219.png)
![[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol](/img/structure/B11715225.png)
![{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B11715226.png)
![(2E,5E)-2-(Hydroxyimino)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11715227.png)
![1-[(1R,2S)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one](/img/structure/B11715233.png)
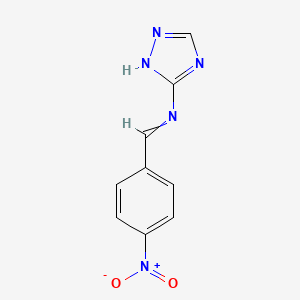
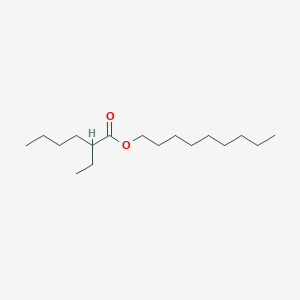
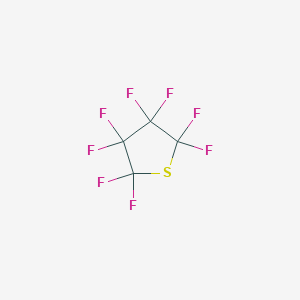
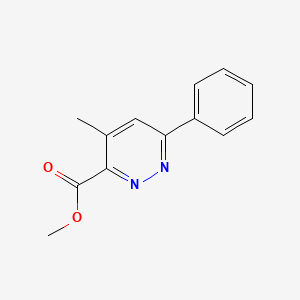
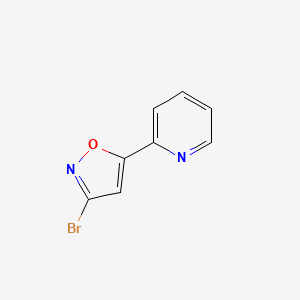
![N-[2,2-dichloro-1-(phenylsulfonyl)ethyl]benzamide](/img/structure/B11715281.png)
